molecular formula C18H19N3O2S B2878893 2-(methylthio)-N-(4-(2-oxopiperidin-1-yl)phenyl)nicotinamide CAS No. 1209992-92-6

2-(methylthio)-N-(4-(2-oxopiperidin-1-yl)phenyl)nicotinamide

Cat. No. B2878893
CAS RN: 1209992-92-6
M. Wt: 341.43
InChI Key: XAGOIXTUMFMJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylthio)-N-(4-(2-oxopiperidin-1-yl)phenyl)nicotinamide, also known as MPTN, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. MPTN belongs to the family of nicotinamide adenine dinucleotide (NAD+) precursors, which are essential for cellular metabolism and energy production.

Scientific Research Applications

Corrosion Inhibition and Adsorption Behavior

A study explored the corrosion inhibition effect and adsorption behavior of nicotinamide derivatives, including N-(4-(methylthio)benzylidene)nicotinamide, on mild steel in hydrochloric acid solution. These derivatives were synthesized and investigated for their effectiveness in protecting mild steel from corrosion, demonstrating that they act as mixed-type corrosion inhibitors. The adsorption of these inhibitors on mild steel surfaces was found to follow the Langmuir isotherm model, indicating a strong and efficient adsorption process that protects the metal from corrosion (Chakravarthy, Mohana, & Kumar, 2014).

Metabolic and Epigenetic Changes in Developing Rats

Another research area involves the metabolic and epigenetic effects of nicotinamide supplementation in developing rats. This study found that nicotinamide supplementation led to weight gain, impaired glucose tolerance, and insulin sensitivity. Additionally, it induced oxidative tissue injury and disturbed methyl metabolism, leading to epigenetic changes. These findings suggest the complex role of nicotinamide in metabolism and cellular processes, and its potential impact on health when administered in high doses (Li et al., 2013).

Metabolomics Analysis of NAMPT Inhibition on Cancer Cells

The effects of nicotinamide phosphoribosyltransferase (NAMPT) inhibition on human cancer cells were explored using a global mass spectrometry-based metabolomic approach. The study investigated metabolic alterations in cancer cells treated with FK866, a small molecule inhibitor of NAMPT, revealing significant changes in amino acids metabolism, as well as purine and pyrimidine metabolism. This research highlights the role of nicotinamide in cellular bioenergetics and its potential as a target for therapeutic intervention in cancer (Tolstikov et al., 2014).

Mechanism of Action

Target of Action

The primary target of this compound is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting factor Xa, the compound can prevent the formation of blood clots.

Mode of Action

The compound interacts with its target, factor Xa, by binding to it. This binding activity is retained even after the modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . The compound’s exceptional potency prompted an investigation of the neutral P1 moieties that resulted in the identification of the p-methoxyphenyl P1, which retained factor Xa binding affinity .

Pharmacokinetics

The compound exhibits good oral bioavailability . This means that when taken orally, a significant proportion of the compound is absorbed into the bloodstream and can exert its therapeutic effect. The compound also has an improved pharmacokinetic profile relative to razaxaban (compound 4) .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s binding affinity to factor Xa . Additionally, factors such as the presence of other medications, the individual’s health status, and genetic factors can also influence the compound’s action and efficacy.

properties

IUPAC Name

2-methylsulfanyl-N-[4-(2-oxopiperidin-1-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-24-18-15(5-4-11-19-18)17(23)20-13-7-9-14(10-8-13)21-12-3-2-6-16(21)22/h4-5,7-11H,2-3,6,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGOIXTUMFMJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.